molecular formula C14H8F6N2OS B15109438 1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol

1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol

Cat. No.: B15109438
M. Wt: 366.28 g/mol
InChI Key: UZQFDGDFJGTFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol is a fluorinated organic compound known for its high polarity and unique chemical properties. This compound is often used in various chemical reactions and industrial applications due to its ability to facilitate specific reactions and its stability under various conditions.

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol typically involves the reaction of hydrogen fluoride with isopropanol . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. .

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol involves its high polarity and strong hydrogen-bond donation ability. These properties enable it to act as a catalyst or promoter in various chemical reactions, such as the Friedel–Crafts reaction . The compound’s molecular targets and pathways involve interactions with specific functional groups and molecules, facilitating the desired chemical transformations.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H8F6N2OS

Molecular Weight

366.28 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)propan-2-ol

InChI

InChI=1S/C14H8F6N2OS/c15-13(16,17)12(23,14(18,19)20)10-7-22-6-9(21-11(22)24-10)8-4-2-1-3-5-8/h1-7,23H

InChI Key

UZQFDGDFJGTFCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.